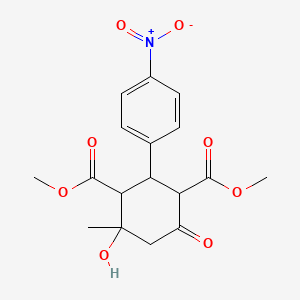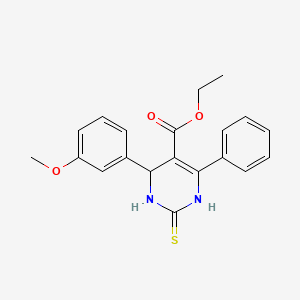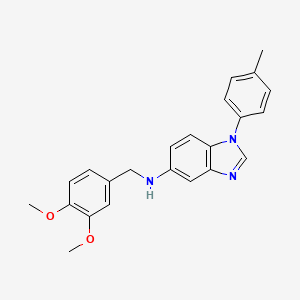![molecular formula C20H23BrN2O3S B4999497 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentylglycinamide](/img/structure/B4999497.png)
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentylglycinamide, also known as BGC20-1530, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BGC20-1530 is a small molecule inhibitor of the protein-protein interaction between the transcription factor, STAT3, and its upstream activator, JAK2. This interaction is implicated in several types of cancer, making BGC20-1530 a promising candidate for cancer treatment.
作用机制
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentylglycinamide inhibits the protein-protein interaction between STAT3 and JAK2. This interaction is required for the activation of STAT3, which promotes cell growth, survival, and immune evasion in cancer cells. By blocking this interaction, this compound prevents the activation of STAT3 and inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In addition to inhibiting the STAT3 signaling pathway, this compound also induces apoptosis (programmed cell death) in cancer cells and suppresses the expression of genes involved in cell cycle progression and angiogenesis. This compound has also been shown to enhance the anti-tumor immune response by increasing the infiltration of immune cells into the tumor microenvironment.
实验室实验的优点和局限性
One advantage of N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentylglycinamide is its specificity for the STAT3 signaling pathway. This specificity reduces the potential for off-target effects and toxicity. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the pharmacokinetics of this compound have not been fully characterized, which may limit its clinical translation.
未来方向
Several future directions for the study of N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentylglycinamide are possible. One direction is to optimize the pharmacokinetics of this compound to improve its efficacy and reduce potential toxicity. Another direction is to investigate the combination of this compound with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects. Additionally, further preclinical studies are needed to determine the safety and efficacy of this compound in different types of cancer.
合成方法
The synthesis of N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentylglycinamide has been described in the literature. The compound is synthesized in a multi-step process, starting with the reaction of N-cyclopentylglycine with benzyl bromide to form N-benzyl-N-cyclopentylglycine. This intermediate is then reacted with 4-bromobenzenesulfonyl chloride to form N-benzyl-N-[(4-bromophenyl)sulfonyl]-N-cyclopentylglycine. Finally, the benzyl group is removed using palladium on carbon to yield this compound.
科学研究应用
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentylglycinamide has been studied extensively in preclinical models of cancer. In vitro studies have shown that this compound inhibits the growth and survival of cancer cells by blocking the STAT3 signaling pathway. In vivo studies have demonstrated that this compound reduces tumor growth and metastasis in mouse models of breast cancer, lung cancer, and melanoma.
属性
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c21-17-10-12-19(13-11-17)27(25,26)23(14-16-6-2-1-3-7-16)15-20(24)22-18-8-4-5-9-18/h1-3,6-7,10-13,18H,4-5,8-9,14-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNERLSCTOQXNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4999417.png)

![5-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4999434.png)
![phenyl [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamate](/img/structure/B4999445.png)



![1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B4999481.png)
![8-methoxy-4-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B4999503.png)
![N-(4-bromophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4999507.png)
![N~2~-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide](/img/structure/B4999514.png)

![dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate](/img/structure/B4999531.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4999536.png)